molecular formula C17H13F4NO2 B2476070 N-(4-Fluoro-3-methylphenyl)-3-(4-(trifluoromethoxy)phenyl)acrylamide CAS No. 882082-47-5

N-(4-Fluoro-3-methylphenyl)-3-(4-(trifluoromethoxy)phenyl)acrylamide

Cat. No. B2476070
CAS RN: 882082-47-5
M. Wt: 339.29
InChI Key: WTELZODAOGHRJM-RUDMXATFSA-N
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Description

Compounds like this one typically belong to the class of organic compounds known as acrylamides, which are amides derived from acrylic acid or its derivatives. They often have interesting properties and are used in various fields, including medicine, materials science, and chemistry .


Synthesis Analysis

The synthesis of such compounds usually involves the reaction of an appropriate amine with an acryloyl derivative. The exact procedure can vary depending on the specific reactants and conditions .


Molecular Structure Analysis

The molecular structure of a compound like this can be determined using various spectroscopic techniques, including nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) .


Chemical Reactions Analysis

Acrylamides can participate in various chemical reactions. For example, they can undergo polymerization to form polyacrylamides, which have many industrial applications .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various experimental techniques. These might include measuring its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .

Scientific Research Applications

Self-Assembly and Compound Recognition

The self-assembled aggregates of a fluoroalkylated end-capped acrylamide oligomer demonstrate selective recognition of hydrophilic amino and N,N-dimethylamino compounds. This includes compounds like methylene blue and acriflavine hydrochloride, transferring them from aqueous to organic media. This selectivity excludes certain hydrophilic compounds, demonstrating a potential application in molecular recognition and separation processes (Sawada et al., 2000).

KCNQ2 Potassium Channel Openers

Acrylamides, including the N-(4-Fluoro-3-methylphenyl)-3-(4-(trifluoromethoxy)phenyl)acrylamide, have been studied for their effects on outward potassium current in Xenopus laevis oocytes expressing mKCNQ2 channels. These compounds show significant activity in reducing neuronal hyperexcitability, suggesting their potential in treating conditions like migraine (Wu et al., 2004).

Solubility Studies

Research on the solubility of acrylamides, like N-[(4-bromo-3,5-difluorine)phenyl]acrylamide, in various solvent mixtures provides essential information for industrial product and process design. These studies include temperature-dependent solubility data, important for understanding the physical properties and applications of these compounds in different environments (Yao et al., 2010).

Polymer Synthesis and Chiroptical Properties

The synthesis of optically active polyacrylamides, which include derivatives like N-(o-(4-methyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl)acrylamide, highlights their influence on chiroptical properties and chiral recognition. These polymers' ability to discriminate enantiomers is significant in stereochemical applications and the development of chiral technologies (Lu et al., 2010).

Antipathogenic Activity

Acrylamides are studied for their interaction with bacterial cells, especially in their free and adherent state. The presence of fluoro and other halogen atoms on the acrylamide moiety can significantly influence the anti-pathogenic activity, particularly against strains capable of biofilm growth, suggesting their potential as antimicrobial agents (Limban et al., 2011).

Corrosion Inhibition

Synthetic acrylamide derivatives have been explored as corrosion inhibitors for metals like copper in acidic environments. Their efficacy as inhibitors is evidenced by electrochemical methods, indicating their potential industrial applications in corrosion control (Abu-Rayyan et al., 2022).

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, if it’s a drug, it might interact with certain proteins in the body to exert its effects .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific properties. For example, many acrylamides are irritants and can be harmful if ingested, inhaled, or come into contact with the skin .

Future Directions

The future directions for research on a compound like this could involve exploring its potential applications, studying its properties in more detail, or developing new synthesis methods .

properties

IUPAC Name

(E)-N-(4-fluoro-3-methylphenyl)-3-[4-(trifluoromethoxy)phenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F4NO2/c1-11-10-13(5-8-15(11)18)22-16(23)9-4-12-2-6-14(7-3-12)24-17(19,20)21/h2-10H,1H3,(H,22,23)/b9-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTELZODAOGHRJM-RUDMXATFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C=CC2=CC=C(C=C2)OC(F)(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)NC(=O)/C=C/C2=CC=C(C=C2)OC(F)(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F4NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Fluoro-3-methylphenyl)-3-(4-(trifluoromethoxy)phenyl)acrylamide

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